2,2-Bis(tert-butylperoxy)butane

Beschreibung

Overview of Organic Peroxides in Advanced Synthesis and Materials Science

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org The defining characteristic of these molecules is the relatively weak oxygen-oxygen single bond, which can readily cleave to form highly reactive free radicals. wikipedia.org This property makes organic peroxides exceptionally useful in a wide array of applications within advanced synthesis and materials science. thousandscomposite.compolymtl.ca

In the realm of polymer science, organic peroxides are indispensable as initiators for radical polymerization. thousandscomposite.compergan.com This process involves the joining of small monomer units into long polymer chains, forming the basis for many plastics, rubbers, and resins. thousandscomposite.compergan.com By carefully selecting the organic peroxide and controlling reaction conditions, scientists can tailor the properties of the resulting polymers, such as their hardness, flexibility, and thermal stability. thousandscomposite.com Furthermore, organic peroxides are utilized in polymer modification processes like cross-linking, grafting, and visbreaking (viscosity reduction). wikipedia.org

Beyond polymerization, organic peroxides serve as versatile reagents in organic synthesis. They are employed as potent oxidizing agents and have been used in the synthesis of complex molecules, including some with medicinal applications. pergan.commdpi.com The ability to generate radicals under controlled conditions allows for a variety of chemical transformations that would be difficult to achieve through other means. The continued development of novel organic peroxides and their applications is a vibrant area of research, promising new materials and more efficient synthetic routes. polymtl.camdpi.com

Significance of 2,2-Bis(tert-butylperoxy)butane as a Radical Source in Polymerization and Chemical Transformations

This compound is a dialkyl peroxide that holds considerable significance as a source of free radicals, particularly in the context of polymerization and other chemical transformations. wikipedia.orgpergan.com Its molecular structure, featuring two peroxide groups attached to the same carbon atom, makes it an efficient initiator. Upon thermal decomposition, it generates tert-butoxy (B1229062) radicals, which are effective at initiating the polymerization of various monomers.

This compound is particularly noted for its use in the (co)polymerization of ethylene (B1197577), styrene (B11656), acrylonitrile, and (meth)acrylates. nouryon.com The choice of an initiator like this compound is critical as it influences the reaction kinetics and the final properties of the polymer, such as molecular weight and molecular weight distribution. pergan.com The thermal decomposition behavior, specifically its half-life at different temperatures, is a key parameter for selecting the appropriate polymerization conditions. pergan.com

In addition to its role in creating polymers, the radicals generated from this compound can be harnessed for other chemical transformations. These reactive species can participate in a variety of reactions, including hydrogen abstraction and addition to double bonds, making them valuable tools in synthetic organic chemistry.

Historical Context and Evolution of its Research Applications

The industrial-scale use of organic peroxides began to flourish in the mid-20th century, coinciding with the rapid development of the plastics industry. polymtl.capergan.com The synthesis and application of various polymers like polyethylene (B3416737), polystyrene, and polyvinylchloride created a demand for effective polymerization initiators. polymtl.ca While the early focus was on more common peroxides, research gradually expanded to include a wider variety of structures with tailored reactivity, including geminal diperoxides like this compound.

Early research would have focused on establishing the fundamental decomposition kinetics and initiator efficiency of this compound in bulk and solution polymerization of common monomers. As polymer science and technology advanced, so did the applications of this specific peroxide. Investigations would have moved towards its use in more specialized polymerization processes, such as suspension and emulsion polymerization, and for the production of polymers with specific properties.

More recent research has likely explored its use in more sophisticated applications, such as in the synthesis of block copolymers, as a curing agent for thermosetting resins, and in the modification of existing polymers. The evolution of analytical techniques has also allowed for a more detailed understanding of the decomposition mechanisms and the nature of the radical species generated, further refining its application in both academic and industrial research.

Scope and Objectives of Academic Inquiry into this compound

Current and future academic inquiry into this compound is driven by several key objectives aimed at enhancing its utility and understanding its fundamental chemical behavior.

A primary objective is the detailed study of its decomposition kinetics and mechanism under various conditions. This includes investigating the influence of solvents, temperature, and pressure on the rate of radical formation and the types of radicals produced. Advanced computational methods, such as density functional theory (DFT), are increasingly being employed to complement experimental studies and provide deeper insights into the decomposition pathways. researchgate.net

Another significant area of research is the expansion of its applications in polymer synthesis. This includes its use in controlled radical polymerization techniques to produce well-defined polymers with novel architectures and functionalities. Researchers are also interested in its potential for surface modification of materials and in the initiation of polymerization in dispersed systems like miniemulsions and microemulsions.

Furthermore, there is ongoing interest in the application of this compound in novel organic transformations. The unique radical species it generates could be exploited for selective C-H functionalization, ring-opening reactions, and other synthetically valuable processes. The development of more efficient and sustainable chemical processes utilizing this peroxide is also a key goal.

Finally, a continuous objective is to improve the understanding of the structure-property-application relationships for this and other organic peroxides. By systematically modifying the chemical structure and studying the resulting changes in reactivity and performance, researchers aim to design new initiators with even greater control and efficiency for specific applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C12H26O4 |

| Molecular Weight | 234.33 g/mol |

| CAS Number | 2167-23-9 |

| Appearance | Colorless liquid |

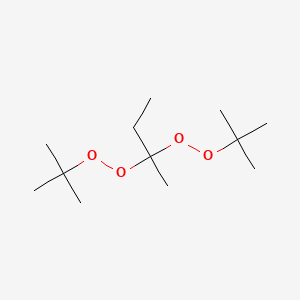

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-bis(tert-butylperoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4/c1-9-12(8,15-13-10(2,3)4)16-14-11(5,6)7/h9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOVXPHOJANJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(OOC(C)(C)C)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4 | |

| Record name | 2,2-DI-(TERT-BUTYLPEROXY)BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044874 | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-23-9 | |

| Record name | 2,2-DI-(TERT-BUTYLPEROXY)BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, 1,1'-(1-methylpropylidene)bis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl sec-butylidene diperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DI(TERT-BUTYLPEROXY)BUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V15K90HFTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Preparative Methodologies for 2,2 Bis Tert Butylperoxy Butane

Laboratory Synthesis Protocols

The standard laboratory preparation of 2,2-Bis(tert-butylperoxy)butane involves the acid-catalyzed condensation of butanone with tert-butyl hydroperoxide. While specific, detailed protocols with precise yields are not extensively published in readily available literature, the general methodology is consistently described.

The reaction typically proceeds by treating butanone with at least two equivalents of tert-butyl hydroperoxide in the presence of a strong acid catalyst. Common catalysts for this transformation include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is generally carried out at or below room temperature to control the exothermic nature of the reaction and to minimize the risk of peroxide decomposition. The product is then typically isolated by neutralization of the acid, followed by extraction and purification. Due to the potential instability of the pure compound, it is often synthesized and handled as a solution in a non-reactive solvent like mineral oil.

A general representation of the synthesis is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Exploration of Novel Synthetic Pathways

While the fundamental reaction of a ketone with a hydroperoxide remains the cornerstone of this compound synthesis, research has explored the use of various catalysts to improve the process, focusing on milder conditions, higher yields, and increased safety. These can be considered as novel pathways in the context of process optimization.

Lewis Acid Catalysis: A significant area of exploration involves the use of Lewis acids as catalysts. researchgate.net Studies have shown that Lewis acids can effectively promote the synthesis of geminal bis(tert-butyl)peroxides from various starting materials. researchgate.net For instance, boron trifluoride etherate has been utilized as a catalyst for the reaction of enol ethers and acetals with tert-butyl hydroperoxide to produce the corresponding geminal bisperoxides. researchgate.net This suggests an alternative route to this compound starting from 2-methoxy-2-butene or 2,2-dimethoxybutane.

Heterogeneous Catalysts: To simplify catalyst removal and improve the environmental footprint of the synthesis, solid acid catalysts have been investigated. researchgate.net Silica sulfuric acid (SSA) has been reported as an efficient and reusable heterogeneous catalyst for the conversion of ketones to gem-dihydroperoxides at room temperature using aqueous hydrogen peroxide. researchgate.net While this specific example uses hydrogen peroxide, the principle can be extended to the use of tert-butyl hydroperoxide for the synthesis of this compound, offering advantages in terms of catalyst recyclability and reduced waste generation. Other solid catalysts like boric acid have also been explored for the peroxidation of ketones, offering a green and cost-effective alternative. orgchemres.org

Table 1: Comparison of Catalysts for Gem-Diperoxide Synthesis

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Brønsted Acids | Sulfuric acid, Hydrochloric acid | Typically low temperatures | Readily available, low cost |

| Lewis Acids | Boron trifluoride etherate, Scandium triflate | Often mild, room temperature | High catalytic activity, can use alternative starting materials |

| Heterogeneous Catalysts | Silica sulfuric acid, Boric acid | Room temperature, often in greener solvents | Catalyst recyclability, reduced waste, milder conditions |

Mechanistic Investigations of Formation Reactions

The formation of this compound via acid catalysis proceeds through a well-understood mechanistic pathway involving nucleophilic addition.

The reaction is initiated by the protonation of the carbonyl oxygen of butanone by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the subsequent step, a molecule of tert-butyl hydroperoxide acts as a nucleophile , attacking the activated carbonyl carbon. This results in the formation of a hemiperoxyketal intermediate, also known as an α-hydroxyperoxide.

The hemiperoxyketal intermediate can then undergo further protonation of the hydroxyl group , followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

Finally, a second molecule of tert-butyl hydroperoxide attacks the carbocation , leading to the formation of the geminal diperoxide, this compound, after deprotonation.

Protonation of the carbonyl group of butanone.

Nucleophilic attack by the first molecule of tert-butyl hydroperoxide.

Formation of a hemiperoxyketal intermediate.

Protonation of the hydroxyl group of the intermediate.

Elimination of water to form a carbocation.

Nucleophilic attack by the second molecule of tert-butyl hydroperoxide.

Deprotonation to yield the final product.

The use of Lewis acids follows a similar mechanistic principle, where the Lewis acid coordinates to the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack by the hydroperoxide.

Thermal Decomposition Kinetics and Mechanisms of 2,2 Bis Tert Butylperoxy Butane

Homolytic Cleavage Pathways of the Peroxy Bond

The thermal decomposition of dialkyl peroxides is generally understood to initiate through the homolytic cleavage of the O-O bond, a process that forms two alkoxy radicals. cdnsciencepub.com In the case of 2,2-Bis(tert-butylperoxy)butane, the decomposition begins with the homolytic scission of one of the two peroxy bonds. capes.gov.br This initial step results in the formation of an intermediate alkoxyl radical that still contains an α-t-butyldioxy group. capes.gov.br

This primary cleavage is the rate-determining step in the decomposition cascade, creating the initial radical species that drive subsequent reactions. The presence of two peroxy groups in the molecule provides two potential sites for this initial bond-breaking event.

Kinetic Studies of Decomposition Rates in Various Media

Kinetic studies are crucial for understanding the rate at which this compound decomposes under various conditions. These studies typically measure the disappearance of the parent peroxide over time to determine reaction rates, activation energies, and half-lives.

The nature of the solvent can influence the rate of decomposition. Studies on similar secondary peroxides have demonstrated that the solvent medium affects the activation energy of the unimolecular decomposition. For di-sec-butyl peroxide, the activation energy for thermal decomposition was found to vary in different solvents, indicating a degree of solvent interaction during the decomposition process. cdnsciencepub.com For instance, the activation energies were determined to be 35.5 ± 1.0 kcal/mole in toluene, 33.2 ± 1.0 kcal/mole in benzene, and 33.8 ± 1.0 kcal/mole in cyclohexane. cdnsciencepub.com The thermal decomposition of the related compound, 2,2-bis(t-butyldioxy)propane, has been specifically studied in cumene (B47948), yielding an activation enthalpy of 145.6 kJ mol−1. capes.gov.br

Table 1: Activation Energies for Decomposition of Secondary Peroxides in Various Solvents

| Peroxide | Solvent | Activation Energy (kcal/mole) | Activation Enthalpy (kJ/mol) | Source |

|---|---|---|---|---|

| di-sec-butyl peroxide | Toluene | 35.5 ± 1.0 | - | cdnsciencepub.com |

| di-sec-butyl peroxide | Benzene | 33.2 ± 1.0 | - | cdnsciencepub.com |

| di-sec-butyl peroxide | Cyclohexane | 33.8 ± 1.0 | - | cdnsciencepub.com |

| 2,2-bis(t-butyldioxy)propane | Cumene | - | 145.6 | capes.gov.br |

The rate of peroxide decomposition is highly dependent on temperature. A common metric used to quantify this relationship is the half-life (t1/2), which is the time required for half of the peroxide concentration to decompose at a given temperature. pergan.com For this compound, the half-life decreases significantly as the temperature increases, indicating a much faster decomposition rate at higher temperatures.

Table 2: Half-Life of this compound at Various Temperatures

| Half-Life | Temperature | Source |

|---|---|---|

| 10 hours | 119°C (246°F) | pergan.com |

| 1 hour | 138°C (280°F) | pergan.com |

| 1 minute | 179°C (354°F) | pergan.com |

Decomposition Product Analysis and Radical Identification via Spectroscopic Techniques

Analysis of the final decomposition products and identification of the transient radical intermediates are essential for elucidating the complete decomposition mechanism. Techniques such as gas chromatography/mass spectrometry (GC/MS) and Fourier-transform infrared spectroscopy (FTIR) are often employed for this purpose. researchgate.net

Following the initial homolytic cleavage of one O-O bond, a complex alkoxyl radical containing a second peroxide group is formed. capes.gov.br This primary radical is highly unstable and rapidly undergoes further reactions. The decomposition of related peroxides like tert-butyl hydroperoxide (TBHP) is well-known to produce tert-butoxy (B1229062) (t-BuO•) and tert-butylperoxy (t-BuOO•) radicals, which are key reactive intermediates. nih.gov The decomposition of this compound involves the formation of tert-butoxyl radicals as key intermediates in the reaction cascade. pergan.comcapes.gov.br

The radicals formed during the primary decomposition step undergo a series of secondary reactions. A critical pathway is beta-scission (or β-elimination), a fragmentation reaction of alkoxy radicals. capes.gov.brrsc.org

The intermediate alkoxyl radical formed from this compound undergoes β-scission to yield a tert-butyldioxyl radical and an ethyl radical. capes.gov.br The resulting tert-butoxy radicals, which are also products of the decomposition, are known to decompose further via β-scission into a methyl radical (•CH₃) and acetone (B3395972). rsc.orgresearchgate.net This fragmentation is a significant source of the final, more stable molecular products observed after the decomposition is complete. pergan.com

Research has established relative rates for the β-elimination of different radical groups from alkoxyl radicals, with the scission of a dioxyl radical being notably facile. capes.gov.br The high-pressure limiting rate constant for the β C-C bond scission of tert-butoxy radicals has been determined as k∞ = 1.0×10¹⁴ exp(−60.5 kJ mol⁻¹/RT) s⁻¹. rsc.org

Thermodynamic and Kinetic Parameters of Decomposition

The thermal decomposition of this compound is a process of significant interest due to its application as a polymerization initiator. Understanding the thermodynamic and kinetic parameters associated with this decomposition is crucial for ensuring its safe handling and efficient use.

Apparent Activation Energy Determination

The apparent activation energy (Ea) is a critical parameter that quantifies the temperature sensitivity of the decomposition rate. A specific value for the activation energy of the thermal decomposition of 2,2-Di(tert-butylperoxy)butane has been reported as 154.08 kJ/mole. polymerization-chem.com This value provides a quantitative measure of the energy barrier that must be overcome for the decomposition reaction to occur.

For comparative context, studies on structurally similar peroxides offer insights into the range of activation energies for such compounds. For instance, the thermal decomposition of 2,2-bis(t-butyldioxy)propane, a related gem-diperoxide, has been studied in cumene, and the activation parameters were determined. The enthalpy of activation (ΔH‡) for this compound was found to be 145.6 kJ mol−1. capes.gov.br While not the same molecule, the similarity in structure suggests that the activation energies for the homolytic cleavage of the peroxide bond in these types of compounds fall within a comparable range.

The determination of activation energy is often carried out using techniques like differential scanning calorimetry (DSC), which can measure the heat flow associated with the decomposition as a function of temperature. By conducting these measurements at various heating rates, methods like the Kissinger method can be employed to calculate the apparent activation energy. nih.gov Such studies on other organic peroxides, like tert-butyl peroxy-2-ethyl hexanoate, have demonstrated the utility of these methods in determining their thermal stability and decomposition kinetics. nih.govresearchgate.net

Frequency Factor Analysis

In general, the frequency factor for the unimolecular decomposition of peroxides is expected to be high, reflecting the increase in entropy as the molecule breaks apart into smaller fragments. For instance, the entropy of activation (ΔS‡) for the thermal decomposition of 2,2-bis(t-butyldioxy)propane was determined to be +47.3 J K−1 mol−1, indicating a more disordered transition state compared to the ground state. capes.gov.br

The frequency factor can be determined experimentally through kinetic studies where the rate constant is measured at different temperatures. Plotting the natural logarithm of the rate constant versus the inverse of the temperature (an Arrhenius plot) allows for the determination of both the activation energy and the frequency factor.

Reaction Order Investigations

The thermal decomposition of many organic peroxides is often found to follow first-order kinetics, where the rate of decomposition is directly proportional to the concentration of the peroxide. Studies on the gas-phase decomposition of a related compound, di-tert-butyl peroxide, have shown it to be a first-order reaction. While specific studies detailing the reaction order for this compound are not extensively available, it is reasonable to hypothesize that its decomposition in dilute solutions would also approximate first-order kinetics. This is because the initial and rate-determining step is typically the homolytic cleavage of one of the O-O bonds, a unimolecular process.

The major decomposition products of 2,2-Di(tert-butylperoxy)butane are reported to be methane (B114726), ethane (B1197151), acetone, 2-methoxy-2-methylpropane, tert-butyl alcohol, and carbon dioxide. polymerization-chem.com The formation of these products is consistent with a radical chain mechanism initiated by the initial homolytic cleavage of the peroxide bond.

Influence of Impurities and Catalysts on Decomposition Behavior

The decomposition of organic peroxides, including this compound, can be significantly influenced by the presence of impurities and catalysts. These substances can alter the decomposition rate and mechanism, potentially leading to hazardous situations if not properly controlled.

Organic peroxides are susceptible to accelerated decomposition in the presence of various substances, including acids, bases, and certain metals. For instance, studies on other peroxides like tert-butyl peroxy-3,5,5-trimethylhexanoate have shown that the presence of acids (like H2SO4) and bases (like NaOH) can lower the decomposition temperature and increase the thermal hazard. nih.gov

The mechanism of catalyzed decomposition often involves a series of one-electron transfer steps. The metal ion can be oxidized by the peroxide, generating an alkoxy radical and a metal ion in a higher oxidation state. This higher-valent metal ion can then be reduced by another peroxide molecule, regenerating the original metal ion and producing a peroxy radical. This catalytic cycle can lead to a rapid, and sometimes explosive, decomposition of the peroxide. Therefore, it is crucial to avoid contact of this compound with incompatible materials, especially rust and other sources of transition metals, during storage and handling.

Radical Chemistry and Reaction Pathways Mediated by 2,2 Bis Tert Butylperoxy Butane

Generation and Characterization of Reactive Intermediates

The initial step in the radical chemistry of 2,2-bis(tert-butylperoxy)butane is the homolytic scission of one of the peroxide bonds (O-O). This bond is relatively weak and cleaves upon heating to generate two primary radical species: a tert-butoxyl radical and a 2-(tert-butylperoxy)butan-2-oxyl radical. capes.gov.br

The reaction can be represented as: CH₃CH₂C(CH₃)(OOC(CH₃)₃)₂ → CH₃CH₂C(CH₃)(OOC(CH₃)₃)O• + (CH₃)₃CO•

The initially formed 2-(tert-butylperoxy)butan-2-oxyl radical is unstable and can undergo further fragmentation. A key pathway for this intermediate is β-scission, which involves the cleavage of a carbon-carbon or carbon-oxygen bond adjacent to the radical center. This process leads to the formation of a ketone (2-butanone) and another tert-butoxyl radical.

Alternatively, the intermediate alkoxyl radical with an α-t-butyldioxy group can decompose via β-elimination to yield a t-butyldioxyl radical and an ethyl radical, or a methyl radical and a propyl ketone. capes.gov.br Studies on the thermal decomposition of similar 2,2-bis(t-butyldioxy)alkanes have shown that the relative rates of β-elimination of radicals from the alkoxyl radical follow the order: isopropyl > ethyl > t-butyldioxyl > methyl. capes.gov.br This indicates a facile scission of the dioxyl radical. capes.gov.br

The tert-butoxyl radicals generated are also subject to β-scission, yielding acetone (B3395972) and a methyl radical. wikipedia.org

(CH₃)₃CO• → (CH₃)₂CO + •CH₃

The primary reactive intermediates generated from the decomposition of this compound are summarized in the table below.

| Intermediate | Generation Pathway |

| tert-Butoxyl radical | Initial peroxide bond homolysis, β-scission of 2-(tert-butylperoxy)butan-2-oxyl radical |

| 2-(tert-butylperoxy)butan-2-oxyl radical | Initial peroxide bond homolysis |

| Ethyl radical | β-elimination from 2-(tert-butylperoxy)butan-2-oxyl radical |

| Methyl radical | β-scission of tert-butoxyl radical |

| tert-Butyldioxyl radical | β-elimination from 2-(tert-butylperoxy)butan-2-oxyl radical |

These highly reactive radical species are the key drivers for the subsequent reaction pathways. Their presence and reactions can be inferred from the analysis of the final decomposition products. capes.gov.br

Hydrogen Abstraction Reactions by Peroxyl and Alkoxyl Radicals

The tert-butoxyl and, to a lesser extent, peroxyl radicals generated during the decomposition of this compound are potent hydrogen abstracting agents. nsf.govprinceton.edu This reactivity is a cornerstone of their function in initiating polymerization and other radical-mediated transformations.

Alkoxyl Radical Abstraction:

The tert-butoxyl radical is particularly known for its ability to abstract hydrogen atoms from a variety of substrates due to the formation of the strong O-H bond in the resulting tert-butyl alcohol. nsf.gov The general reaction is as follows:

(CH₃)₃CO• + R-H → (CH₃)₃COH + R•

Where R-H can be a solvent molecule, a polymer chain, or another organic molecule present in the reaction mixture. The rate of hydrogen abstraction by alkoxyl radicals is dependent on the strength of the C-H bond being broken.

Peroxyl Radical Abstraction:

ROO• + R'-H → ROOH + R'•

Radical Addition Reactions

The radical intermediates produced from the decomposition of this compound, particularly the methyl and ethyl radicals, can readily participate in addition reactions with unsaturated compounds, such as alkenes and alkynes. This is the fundamental principle behind its use as an initiator in polymerization.

For instance, in the polymerization of a vinyl monomer (CH₂=CHR), the generated radicals (R'•, which can be •CH₃ or •CH₂CH₃) add to the double bond, initiating the growth of a polymer chain:

R'• + CH₂=CHR → R'-CH₂-CHR•

This new radical can then add to another monomer molecule, propagating the chain reaction. Alkoxyl radicals themselves can also add to unsaturated compounds, although this is often in competition with hydrogen abstraction. nsf.gov

Recombination and Disproportionation Pathways

Radical-radical reactions are terminating steps in a radical chain process. The primary pathways for radical termination are recombination and disproportionation. uark.edu

Recombination: In this process, two radicals combine to form a stable, non-radical product. For example, two methyl radicals can recombine to form ethane (B1197151): wikipedia.org

2 •CH₃ → C₂H₆

Similarly, a methyl radical and a tert-butoxyl radical could recombine. Recombination is a significant pathway, especially at high radical concentrations.

Disproportionation: This pathway involves the transfer of a hydrogen atom from one radical to another. One radical is oxidized (loses a hydrogen and forms an unsaturated compound), and the other is reduced (gains a hydrogen). uark.edu For example, two ethyl radicals can disproportionate to form ethane and ethene:

2 •CH₂CH₃ → CH₃CH₃ + CH₂=CH₂

The ratio of disproportionation to recombination (kd/kc) is dependent on the structure of the radicals involved and the reaction conditions. uark.edu For tert-butyl radicals, both recombination to form 2,2,3,3-tetramethylbutane (B1293380) and disproportionation to yield isobutane (B21531) and isobutene are observed. uark.edu

The recombination of two peroxyl radicals can also occur, leading to the formation of unstable tetroxide intermediates. nih.gov These intermediates can then decompose to form alkoxyl radicals and molecular oxygen, acting as a propagation step, or form stable products like alcohols and carbonyl compounds in a terminating reaction. nih.govrsc.org

Spin Trapping Studies of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, in conjunction with spin trapping techniques, is a powerful method for detecting and identifying transient radical intermediates. nih.gov Spin traps are diamagnetic molecules that react with short-lived radicals to form more stable, persistent radicals (spin adducts) that can be observed by ESR. nih.gov

Common spin traps used in such studies include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and nitroso compounds such as 2-methyl-2-nitrosopropane. nih.govnih.gov When these traps are included in a system where this compound is decomposing, they react with the generated tert-butoxyl, methyl, and ethyl radicals.

The resulting spin adducts produce characteristic ESR spectra, with hyperfine coupling constants that allow for the identification of the trapped radical. For instance, the detection of the DMPO-OOC(CH₃)₃ adduct would confirm the presence of the tert-butylperoxyl radical. nih.gov Similarly, trapping with PBN-type spin traps can identify hydroxyl radicals, a potential secondary product. nih.gov These studies provide direct evidence for the formation of specific radical intermediates and help to elucidate the complex reaction pathways involved in the decomposition of this compound.

Applications of 2,2 Bis Tert Butylperoxy Butane in Polymer Science Research

Free Radical Polymerization Initiation

2,2-Bis(tert-butylperoxy)butane is a notable organic peroxide utilized as an initiator for the free-radical polymerization of various monomers. nouryon.compergan.com Organic peroxides, in general, are effective initiators because the oxygen-oxygen bond readily undergoes homolytic cleavage when subjected to heat or UV radiation, generating free radicals. pergan.com This characteristic allows for a controlled start to the polymerization reaction. pergan.com The choice of a specific peroxide initiator is often determined by its thermal decomposition behavior, specifically its half-life at a given temperature, to ensure a sufficient supply of free radicals for the desired reaction temperature. pergan.com

The decomposition of this compound produces primary radicals which then initiate the polymerization cascade. The major decomposition products of this compound include methane (B114726), ethane (B1197151), acetone (B3395972), tert-butanol, carbon dioxide, and 2-methoxy-2-methylpropane. pergan.com The efficiency of an initiator can be affected by side reactions that consume the generated radicals, a factor that is influenced by the structure of the peroxide and the reactivity of the monomer. youtube.com

The general mechanism of free radical polymerization involves three main stages: initiation, propagation, and termination. chegg.comyoutube.com

Initiation: This stage begins with the decomposition of the initiator, in this case, this compound, to form primary free radicals. These highly reactive species then attack a monomer unit, breaking its π-bond and forming a new radical species, thus initiating the polymer chain. youtube.comyoutube.com

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain. youtube.comyoutube.com

Termination: The growth of a polymer chain is concluded through various termination mechanisms, such as the combination of two growing radical chains. youtube.com

This compound serves as an initiator in the polymerization of a range of monomers, including styrene (B11656), ethylene (B1197577), (meth)acrylates, acrylonitrile, and divinylbenzene. nouryon.comalitapolymer.comlookchem.com

In the context of styrene polymerization, this compound is effective for suspension and copolymerization processes within a temperature range of 90°C to 130°C. alitapolymer.com A common industrial practice involves a stepped increase in temperature during the polymerization process. alitapolymer.com For instance, a typical temperature profile for the mass polymerization of styrene initiated by this peroxide might be 110-140-180°C. alitapolymer.com

The self-initiated thermal polymerization of styrene can also occur at elevated temperatures, producing a mixture of dimers and trimers alongside the polymer. sandiego.edu However, the use of an initiator like this compound allows for better control over the polymerization process. The initiation mechanism involves the thermal decomposition of the peroxide to generate radicals that then attack the styrene monomer. youtube.com

| Parameter | Value | Reference |

| Temperature Range for Styrene Polymerization | 90°C - 130°C | alitapolymer.com |

| Example Mass Polymerization Temperature Scheme | 110-140-180°C | alitapolymer.com |

This compound is employed as an initiator in the high-pressure polymerization of ethylene. nouryon.com This process is a significant industrial method for producing low-density polyethylene (B3416737) (LDPE). pergan.com The high pressure and temperature conditions necessitate the use of initiators that can effectively generate radicals under these demanding circumstances.

The polymerization of (meth)acrylate monomers can be initiated by this compound. nouryon.com This includes monomers such as tert-butyl acrylate (B77674) and tert-butyl methacrylate. google.com The polymerization can be carried out using various techniques, including emulsion polymerization, which typically occurs at temperatures between 20°C and 200°C in the absence of oxygen. google.com The initiation mechanism follows the general principle of radical generation from the peroxide and subsequent attack on the monomer. The specific kinetics can be influenced by the type of amine and peroxide used in the initiating system, particularly in room temperature polymerizations. rsc.org

| Monomer | Initiator System Component | Reference |

| Methyl Methacrylate | Benzoyl peroxide and a tertiary amine | rsc.org |

| tert-Butyl Acrylate | Peroxo or azo compounds | google.com |

| tert-Butyl Methacrylate | Peroxo or azo compounds | google.com |

This compound is also utilized as an initiator for the polymerization of acrylonitrile. nouryon.comalitapolymer.com This monomer is a key component in the production of various commercially important polymers and copolymers.

The application of this compound extends to the polymerization of divinylbenzene. This monomer is often used as a cross-linking agent in the production of thermosetting polymers and ion-exchange resins.

Influence on Polymerization Kinetics and Conversion Rates

This compound serves as an initiator for the (co)polymerization of various monomers, including ethylene, styrene, acrylonitrile, and (meth)acrylates. nouryon.com The rate at which an initiator decomposes is a critical factor in selecting the appropriate one for a specific polymerization process. This decomposition rate is typically characterized by the initiator's half-life, which is the time it takes for half of the initial quantity of the peroxide to decompose at a given temperature in a specific solvent. pergan.compergan.com

The decomposition of organic peroxides like this compound is influenced by temperature and the solvent system. sigmaaldrich.com The "cage effect," where solvent molecules confine the initial radical pair, can lead to secondary reactions that reduce initiator efficiency, and this effect becomes more pronounced as the viscosity of the medium increases. sigmaaldrich.com For most organic radical initiators, the decomposition follows first-order kinetics. sigmaaldrich.com

The half-life of this compound is a key parameter for its application. The temperature at which the half-life is one hour is 116°C. pergan.com This indicates that it is relatively stable at room temperature but decomposes at a practical rate at elevated temperatures suitable for many polymerization processes. pergan.comsigmaaldrich.com

Table 1: Half-Life Data for this compound

| Parameter | Value | Solvent |

|---|---|---|

| 10-hour half-life temperature | 96°C | 0.1 M Monochlorobenzene |

| 1-hour half-life temperature | 116°C | |

| 1-minute half-life temperature | 158°C |

Control of Polymer Molecular Weight and Distribution

In the context of polypropylene (B1209903), this compound is used to control the polymer's rheology. This process, often carried out in an extruder at temperatures between 200-220°C, involves the degradation of the polypropylene chains. This degradation lowers the average molecular weight and narrows the molecular weight distribution, resulting in an increased melt-flow index. This modification makes the polypropylene easier to process. windows.net The extent of this degradation and the resulting increase in melt-flow index are directly related to the concentration of the peroxide used. windows.net

Production of Copolymers with Specific Properties

This compound is employed as an initiator in the production of copolymers. nouryon.com For instance, it is used in the copolymerization of ethylene with other monomers. The properties of the final copolymer are influenced by the choice of initiator and reaction conditions.

Synthesis of Advanced Polymer Architectures (e.g., Star and Hyperbranched Polymers)

The synthesis of star and hyperbranched polymers often involves the use of multifunctional initiators or core molecules. Star polymers consist of several linear polymer chains linked to a central core. instras.com Hyperbranched polymers are highly branched structures synthesized from ABx-type monomers. frontiersin.org While direct examples of this compound in the synthesis of these specific architectures are not prevalent in the provided search results, the fundamental principles of its initiator function are applicable. For instance, living cationic polymerization and atom transfer radical polymerization are common methods for creating star and hyperbranched polymers, utilizing multifunctional initiators to grow multiple polymer arms from a central point. researchgate.netresearchgate.net The synthesis of hyperbranched polyesters has been achieved using AB2 monomers like 2,2-bis(hydroxylmethyl)propionic acid. instras.com

Cross-linking and Curing Agent in Polymeric Systems

This compound is a key initiator for the cross-linking of polymers. windows.net

Mechanism of Cross-linking in Polyolefins and Rubber

The cross-linking of polymers with organic peroxides is a stoichiometric reaction where the peroxide, upon thermal decomposition, generates high-energy radicals. pergan.com These radicals abstract hydrogen atoms from the polymer chains, creating polymer radicals. pergan.com The subsequent combination of these polymer radicals forms stable carbon-carbon single bonds, resulting in a three-dimensional network. pergan.com Unlike sulfur vulcanization, which is primarily for unsaturated polymers, peroxide cross-linking can be used for both saturated and unsaturated polymers, such as polyolefins and various types of rubber. pergan.com

It is important to note that not all organic peroxides are suitable for cross-linking. Only those that decompose into high-energy radicals capable of abstracting hydrogen atoms from the polymer backbone can induce cross-linking. pergan.com The efficiency of cross-linking can be influenced by certain additives in the polymer compound, such as antioxidants and extender oils, which may consume the peroxidic radicals. pergan.com

Application in Unsaturated Polyester (B1180765), Vinylester, and Acrylic Resins Curing

This compound is utilized in the curing of unsaturated polyester, vinylester, and acrylic resins. pergan.compergan.com This process, known as "hot curing," requires external heat to initiate the decomposition of the peroxide into free radicals. pergan.com Typical temperatures for hot curing range from 120°C to 160°C. pergan.com The free radicals generated initiate the copolymerization of the unsaturated polyester molecules with a reactive monomer, commonly styrene, to form a rigid, three-dimensional thermoset network. pergan.com

The properties of the final cured resin, such as toughness, chemical resistance, and strength, can be tailored by varying the raw materials used in the synthesis of the unsaturated polyester. pergan.com

Chain Degradation and Vis-breaking of Polymers (e.g., Polypropylene)

This compound is a key organic peroxide utilized in the modification of polymers, most notably in the controlled degradation of polypropylene (PP). This process, commercially known as vis-breaking or producing controlled rheology polypropylene (CR-PP), is a post-reactor modification designed to alter the polymer's melt flow characteristics. The fundamental goal is to reduce the molecular weight and narrow the molecular weight distribution of the polypropylene. pergan.com

The mechanism is initiated by the thermal decomposition of this compound during melt processing in an extruder. pergan.com At elevated temperatures, typically between 200°C and 250°C, the peroxide's O-O bonds break, generating highly reactive tert-butoxy (B1229062) radicals. These primary radicals abstract hydrogen atoms from the polypropylene backbone, creating tertiary macro-radicals on the polymer chain. These polymer radicals are unstable and undergo a rapid chain scission reaction, specifically β-scission, which breaks the polymer backbone. This results in two smaller polymer chains, one with a terminal double bond and the other a radical, which continues the degradation process.

This chain scission directly leads to a lower average molecular weight, which in turn reduces the melt viscosity of the polypropylene. The practical measure of this change is a significant increase in the Melt Flow Index (MFI) or Melt Flow Rate (MFR). Polymers with higher MFI are easier to process in applications that require low melt viscosities, such as fiber spinning, extrusion coating, and high-speed injection molding. pergan.com The process allows resin manufacturers to produce a standard polypropylene grade and then tailor its melt flow properties for specific applications by adjusting the amount of peroxide added.

The efficiency of vis-breaking is dependent on the peroxide's decomposition kinetics. This compound is selected for its appropriate half-life at typical polypropylene processing temperatures, ensuring a controlled and effective degradation process. pergan.com The table below illustrates the typical effect of an organic peroxide initiator on the Melt Flow Rate of polypropylene.

| Initiator Concentration (ppm) | Initial MFR (g/10 min) | Final MFR (g/10 min) |

| 0 | 3 | 3-5 |

| 250 | 3 | 15-20 |

| 500 | 3 | 30-40 |

| 750 | 3 | 55-65 |

| Note: This table provides illustrative data on the general relationship between peroxide concentration and MFR in polypropylene vis-breaking. Actual values can vary based on specific processing conditions, polypropylene grade, and the specific peroxide used. |

Synergistic Effects with Other Initiators in Copolymerization

In the field of polymerization, achieving optimal reaction kinetics, high conversion rates, and desired polymer properties often requires careful selection of the initiation system. This compound is not only used as a standalone initiator but also in combination with other peroxides to achieve specific outcomes in copolymerization processes. yunno.net The use of mixed or dual initiator systems can offer advantages that are not attainable with a single initiator.

One of the primary reasons for using this compound in conjunction with other peroxides is to broaden the effective temperature range of polymerization. yunno.net Organic peroxides have characteristic decomposition temperatures and half-lives. pergan.com By combining this compound with a more reactive, lower-temperature peroxide, initiation can begin earlier in a heating cycle. Conversely, pairing it with a more stable, higher-temperature peroxide can ensure that a supply of free radicals is maintained as the reaction temperature increases, which can help drive the polymerization to higher monomer conversion and reduce residual monomer content.

This strategy is particularly relevant in processes like the high-pressure polymerization of ethylene. yunno.net In such systems, a combination of peroxides with varying degrees of activity is employed. A more active initiator might be used to start the reaction at a lower temperature, while a less active one like this compound (which has a 1-hour half-life temperature of around 116°C-117°C) continues to generate radicals as the temperature is ramped up to 200-250°C. pergan.comyunno.net This controlled, multi-stage radical generation can lead to better control over the polymerization rate and the final polymer's molecular architecture.

Other Chemical Transformations Utilizing 2,2 Bis Tert Butylperoxy Butane

Deoxygenation Reactions (e.g., Thiol-Catalyzed Radical-Chain Redox Rearrangement of Carbohydrates)

A significant application of 2,2-bis(tert-butylperoxy)butane is in the deoxygenation of carbohydrates through a thiol-catalyzed radical-chain redox rearrangement of their derived benzylidene acetals. rsc.org This process offers an efficient method for the selective removal of a hydroxyl group, a crucial transformation in carbohydrate chemistry.

The reaction is typically carried out by heating a solution of the carbohydrate's benzylidene acetal (B89532) in a high-boiling solvent like octane (B31449) or chlorobenzene (B131634) at approximately 130 °C. The thermal decomposition of this compound initiates the radical chain process. rsc.org The choice of this initiator is influenced by its shorter half-life compared to di-tert-butyl peroxide, which is about 1 hour at 125 °C.

This methodology has been successfully applied to the monodeoxygenation of various monosaccharides via their 1,2-, 3,4-, and 4,6-O-benzylidene pyranose derivatives, as well as a 5,6-O-benzylidene furanose. rsc.org It has also been used for the dideoxygenation of mannose and the disaccharide α,α-trehalose. rsc.org An important feature of this reaction is its good functional group compatibility; it does not affect tosylate, epoxide, or ketone groups, and protection of free hydroxyl groups is not necessary. The regioselectivity of this radical-based deoxygenation can differ from traditional ionic methods, offering a complementary synthetic tool.

Table 1: Thiol-Catalyzed Deoxygenation of Carbohydrate Benzylidene Acetals

| Carbohydrate Derivative | Initiator | Catalyst | Solvent | Temperature (°C) | Outcome |

| Benzylidene acetals of 1,2- or 1,3-diols | This compound | Tri-tert-butoxysilanethiol (TBST) or Triisopropylsilanethiol (TIPST) | Octane/Chlorobenzene | ~130 | Deoxygenation at one diol terminus, benzoate (B1203000) ester formation at the other. rsc.org |

| 1,2-, 3,4-, and 4,6-O-benzylidene pyranoses | This compound | Silanethiols | Octane/Chlorobenzene | ~130 | Monodeoxygenation. rsc.org |

| 5,6-O-benzylidene furanose | This compound | Silanethiols | Octane/Chlorobenzene | ~130 | Monodeoxygenation. rsc.org |

| Mannose and α,α-trehalose derivatives | This compound | Silanethiols | Octane/Chlorobenzene | ~130 | Dideoxygenation. rsc.org |

Dimerization and Polymerization of Organic Compounds with Active Hydrogen Atoms

This compound serves as an effective initiator for the dehydrogenative dimerization and polymerization of organic compounds that possess mobile hydrogen atoms on primary, secondary, or tertiary carbon atoms. google.com This process relies on the ability of the peroxide to abstract these active hydrogen atoms, generating radicals that subsequently dimerize or polymerize. google.com

The reaction is typically conducted under non-pressurized conditions in a simple apparatus at temperatures ranging from approximately 120 °C to 180 °C. For instance, the dimerization of cumene (B47948) to produce biscumyl has been achieved with a 93% yield within 3 hours at an oil bath temperature of 140 °C to 155 °C using this compound as the dehydrating agent. google.com

The efficiency of this process can be further enhanced by using a combination of this compound with di-tert-butyl peroxide. google.com This is surprising given the lower boiling point of di-tert-butyl peroxide (111 °C), yet its addition has been found to improve the yield of the dimerization or polymerization product. google.com

This method is applicable to a range of organic compounds with activated C-H bonds. An example of a dehydrogenative polymerization is the reaction of diisopropylbenzene (a mixture of meta and para isomers) with a peroxide initiator to form a polymeric product. google.com Organic peroxides, including this compound, are widely used as initiators for the radical polymerization of various monomers to produce plastics like low-density polyethylene (B3416737) (LDPE), polyvinylchloride (PVC), and polystyrene (PS). pergan.comnewgatesimms.compergan.com

Table 2: Dimerization and Polymerization Initiated by this compound

| Substrate | Product Type | Initiator System | Temperature Range (°C) |

| Cumene | Dimer (Biscumyl) | This compound | 140-155 |

| Diisopropylbenzene | Polymer | This compound | 120-180 |

| Ethylene (B1197577), Styrene (B11656), Acrylonitrile, (Meth)acrylates | Polymer | This compound | Varies |

Free-Radical Introduction of tert-Butyldioxy Groups into Organic Substrates

The tert-butylperoxy radicals generated from this compound can be utilized to introduce tert-butyldioxy (t-BuOO-) groups into organic substrates. This transformation is a type of free-radical peroxidation. The general mechanism involves the abstraction of a hydrogen atom from the substrate by a tert-butoxy (B1229062) radical (formed from the peroxide), creating a carbon-centered radical. This radical then reacts with a tert-butylperoxy radical to form the desired peroxide product.

While specific examples detailing the use of this compound for this purpose are less common in readily available literature compared to tert-butyl hydroperoxide (TBHP), the underlying principle of radical generation and subsequent reaction is similar. For instance, the introduction of a tert-butylperoxy group into the α-position of ketones has been demonstrated using a Cu(I)/TBHP system. nih.gov The tert-butoxy radical abstracts a hydrogen atom from the α-carbon of the ketone, and the resulting radical reacts with a tert-butylperoxy radical.

The formation of tert-butoxy and tert-butylperoxy radicals from the decomposition of peroxides is a fundamental step in these reactions. nih.gov These reactive species can then participate in various radical-mediated transformations, including the functionalization of C-H bonds. nih.gov The choice of peroxide initiator can influence the reaction conditions and efficiency.

Table 3: Conceptual Application in Free-Radical Peroxidation

| Substrate Type | Radical Initiator | Key Radical Intermediates | Product Type |

| Organic substrate with activatable C-H bond | This compound | tert-Butoxy radical, tert-Butylperoxy radical, Substrate radical | tert-Butyldioxy derivative of the substrate |

| Alkenes | This compound | tert-Butoxy radical, tert-Butylperoxy radical, Allylic radical | Allylic peroxide |

| Ketones | This compound | tert-Butoxy radical, tert-Butylperoxy radical, α-Keto radical | α-Peroxy ketone |

Advanced Analytical and Characterization Methodologies for 2,2 Bis Tert Butylperoxy Butane and Its Reaction Systems

Differential Scanning Calorimetry (DSC) for Thermal Decomposition Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal stability and decomposition kinetics of 2,2-Bis(tert-butylperoxy)butane. researchgate.netnih.gov By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key parameters associated with the compound's decomposition.

Under non-isothermal conditions, DSC experiments reveal the exothermic nature of the decomposition of this compound. researchgate.net The resulting thermogram provides data on the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔH). These parameters are vital for assessing the thermal hazards associated with the storage and handling of the peroxide.

Kinetic analysis of the DSC data allows for the determination of the apparent activation energy (Ea) of the decomposition reaction. researchgate.net Different kinetic models, such as the Friedman isoconversional method, can be applied to DSC data obtained at various heating rates to understand the reaction mechanism. researchgate.net For the thermal decomposition of 2,2-di(tert-butylperoxy)butane (DBPB), the Zhuravlev-Lesokhin-Tempelman (Z-L-T) equation was identified as the most probable mechanism function. researchgate.net

Table 1: Representative Thermal Decomposition Data for an Organic Peroxide System from DSC Analysis

| Parameter | Value | Unit |

|---|---|---|

| Onset Temperature (Tonset) | 98 | °C |

| Peak Exothermic Temperature (Tpeak) | 125 | °C |

| Heat of Decomposition (ΔHd) | 865.0 | J/g |

Note: The data presented is illustrative for organic peroxides and may not represent this compound specifically, as exact values can vary with experimental conditions and sample purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is an indispensable tool for separating and identifying the volatile products formed during the thermal decomposition of this compound. researchgate.netnih.gov In this technique, the complex mixture of decomposition products is first separated based on boiling point and polarity by the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

Studies on the thermal decomposition of similar peroxides, like 2,2-bis(t-butyldioxy)propane, have identified a range of products including acetone (B3395972), t-butyl alcohol, and t-butyl hydroperoxide. capes.gov.br For this compound, the decomposition is expected to proceed via homolytic cleavage of the peroxide bonds, leading to the formation of tert-butoxy (B1229062) and other alkyl radicals, which then undergo further reactions to form stable products. capes.gov.br GC/MS analysis of the decomposition of related compounds has identified products such as t-butanol, acetone, and various alkanes. hzdr.denih.govresearchgate.net

The typical GC/MS analytical process involves:

Sample Collection: The volatile and semi-volatile products from the decomposition reaction are collected, often by trapping them in a suitable solvent or on a sorbent material.

Chromatographic Separation: The collected sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. nih.govhzdr.de

Mass Analysis: As components elute from the column, they are ionized (commonly by electron impact) and their mass-to-charge ratio is analyzed. nih.govnih.gov

Identification: The resulting mass spectra are compared against spectral libraries (like NIST) for positive identification of the decomposition products. researchgate.net

Table 2: Common Decomposition Products of Dialkyl Peroxides Identified by GC/MS

| Compound | Chemical Formula |

|---|---|

| Acetone | C3H6O |

| tert-Butanol | C4H10O |

| Methane (B114726) | CH4 |

| Ethane (B1197151) | C2H6 |

Note: This table lists products commonly formed from the decomposition of peroxides containing tert-butyl groups. capes.gov.brhzdr.de

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. tcichemicals.combibliotekanauki.pl This makes it uniquely suited for studying the transient radical intermediates generated during the thermal decomposition of this compound.

The primary decomposition step involves the homolysis of the O-O bond, producing highly reactive tert-butoxy radicals (t-BuO•). capes.gov.br These primary radicals can undergo subsequent reactions, including hydrogen abstraction or β-scission, to form other radical species. ESR spectroscopy can directly observe these radicals. kpi.ua However, due to the high reactivity and short lifetimes of these radicals, a technique called spin trapping is often employed. tcichemicals.comdss.go.th A "spin trap" molecule reacts with the transient radicals to form a more stable radical adduct, which can be more easily detected and characterized by ESR. dss.go.th

The ESR spectrum provides information about:

g-value: This parameter is characteristic of the radical and its electronic environment. rsc.org

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H or ¹⁴N) splits the ESR signal into multiple lines, providing structural information about the radical. kpi.ua

ESR studies have been crucial in confirming the formation of tert-butoxy and alkyl radicals from the decomposition of various organic peroxides. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds and analyzing the composition of mixtures. For this compound, ¹H NMR and ¹³C NMR are used to confirm its structure and purity.

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule (e.g., the methyl and ethyl groups of the butane (B89635) backbone, and the methyl groups of the tert-butyl moieties). The chemical shift, integration (signal area), and splitting pattern (multiplicity) of each signal provide detailed structural information.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon environments in the molecule. docbrown.infodocbrown.info For this compound, distinct signals would be expected for the carbons of the ethyl group, the quaternary carbon, and the carbons of the tert-butyl groups.

While specific NMR data for this compound is not widely published in readily accessible literature, the expected chemical shifts can be predicted based on analogous structures. For instance, in a simple alkane like butane, the CH₃ carbons appear at a different chemical shift than the CH₂ carbons. docbrown.info In di-tert-butyl peroxide, all methyl protons are equivalent and appear as a single sharp peak in the ¹H NMR spectrum. spectrabase.com

Table 3: Predicted ¹³C NMR Chemical Shift Environments for this compound

| Carbon Atom(s) | Predicted Chemical Environment |

|---|---|

| C H₃-CH₂- | Methyl group of the butane backbone |

| CH₃-C H₂- | Methylene group of the butane backbone |

| -C(C H₃)₃ | Methyl groups of the tert-butyl moieties |

| -O-C (CH₃)₃ | Quaternary carbons of the tert-butyl moieties |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis

When this compound is used as an initiator for polymerization or as a cross-linking agent for polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for characterizing the resulting polymer's molecular weight and molecular weight distribution. researchgate.netyoutube.com

GPC separates molecules based on their hydrodynamic volume (their effective size in solution). researchgate.net A dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. researchgate.net

By using detectors such as a refractive index (RI) detector, a viscometer, or a light scattering (LS) detector, GPC can provide detailed information about: iitk.ac.in

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution.

In cross-linking applications, GPC is used to analyze the soluble fraction (sol) of the polymer to assess changes in molecular weight and to detect chain scission, which can occur as a side reaction. kpi.uaresearchgate.net An increase in molecular weight or the appearance of a high-molecular-weight shoulder in the GPC chromatogram indicates that cross-linking or branching has occurred.

Rheological Studies of Cross-linked Systems

Rheology is the study of the flow and deformation of matter. When this compound is used to cross-link a polymer system, rheological measurements are critical for understanding the changes in the material's viscoelastic properties. These studies are typically performed using a rheometer, which can measure properties like viscosity and modulus as a function of temperature, time, or shear rate.

For a polymer system undergoing cross-linking, key rheological changes include:

Increase in Viscosity: As cross-links form, the polymer chains become less mobile, leading to a significant increase in the melt viscosity. researchgate.net

Increase in Storage Modulus (G'): The storage modulus, which represents the elastic component of the material, increases as the network structure develops. nih.gov

Gel Point Determination: The gel point, the transition from a liquid-like to a solid-like state, can be identified by the point where the storage modulus (G') and loss modulus (G'') curves intersect (though more advanced, frequency-independent methods are often preferred for accuracy). mdpi.com

These rheological parameters are directly related to the degree of cross-linking and are crucial for optimizing processing conditions (e.g., for extrusion or molding) and predicting the end-use performance of the cross-linked material. researchgate.netresearchgate.net Studies on various polymers have shown that increasing the peroxide concentration leads to a more pronounced increase in complex viscosity and modulus, indicating a higher cross-link density. researchgate.netnih.gov

Computational and Theoretical Investigations of 2,2 Bis Tert Butylperoxy Butane

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic characteristics of 2,2-bis(tert-butylperoxy)butane. These computational methods are frequently employed to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles that define its most stable conformation.

In the context of developing predictive models for thermal stability, such as Quantitative Structure-Property Relationship (QSPR) models, DFT calculations are a foundational step. nih.gov For a range of organic peroxides, including this compound, geometry optimization is often performed using methods like the B3LYP functional with a 6-31G(d) basis set. nih.gov This process provides the necessary structural information to calculate various molecular descriptors.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor, as it relates to the chemical reactivity and the energy required for electronic excitation. For organic peroxides, the peroxide bond (O-O) is a focal point of these investigations, as its characteristics are directly linked to the molecule's propensity to decompose. acs.org Geometrical and quantum chemical descriptors, such as bond dissociation energies and dipole moments, are also calculated to build comprehensive models that correlate molecular features with macroscopic properties like thermal hazard. nih.gov

Reaction Pathway Modeling and Energy Barrier Calculations for Decomposition

The thermal decomposition of this compound is a critical area of study, as the compound's utility as a polymerization initiator is entirely dependent on this reaction. The process begins with the homolytic cleavage of the unstable oxygen-oxygen (O-O) peroxide bond, which has a relatively low bond dissociation energy. tandfonline.comyoutube.com This initial step is rate-determining and leads to the formation of highly reactive free radicals. tandfonline.com

Computational modeling is used to map the potential energy surface of this decomposition reaction. By calculating the energies of the reactant, transition states, and products, researchers can determine the activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to proceed. youtube.com A lower activation energy corresponds to a faster decomposition rate at a given temperature. Various kinetic models, such as those developed by Arrhenius, Kissinger, and others, utilize experimentally determined parameters from techniques like Differential Scanning Calorimetry (DSC) to calculate these energy barriers. youtube.com Theoretical calculations complement these experiments by providing a molecular-level picture of the bond-breaking process and the structural changes that occur during the transition state. The primary radicals formed from this compound are the tert-butoxy (B1229062) radical and a secondary radical resulting from the butane (B89635) backbone.

Molecular Dynamics Simulations of Radical Interactions

Following the initial decomposition, the resulting free radicals engage in a complex series of subsequent reactions, including hydrogen abstraction and β-scission. Molecular Dynamics (MD) simulations are a powerful theoretical tool for studying the behavior and interactions of these radical species in a simulated environment that can include solvent molecules or a polymer matrix.

MD simulations use classical mechanics and force fields to model the movements of atoms and molecules over time. princeton.edu This allows researchers to observe the dynamic processes of radical diffusion, collision, and subsequent reactions that lead to the final decomposition products. However, specific MD simulation studies focusing exclusively on the radical interactions originating from this compound are not prominently available in the reviewed scientific literature. In principle, such a study would involve:

Defining a force field that accurately describes the interactions of the tert-butoxy and other generated radicals.

Simulating a system containing these radicals within a chosen medium (e.g., a solvent or polymer).

Analyzing the simulation trajectories to understand diffusion rates, reaction probabilities, and the formation of stable end-products like methane (B114726) and ethane (B1197151). youtube.com

For complex chemical reactions involving bond breaking and formation, a hybrid approach known as QM/MM (Quantum Mechanics/Molecular Mechanics) is often employed. In this method, the chemically active region (the radicals) is treated with high-level quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics, providing a balance between accuracy and computational cost.

Prediction Models for Thermal Parameters (e.g., SADT)

The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter for the safe storage and transport of organic peroxides. It represents the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can lead to a dangerous thermal runaway. Given that experimental determination of SADT can be costly and hazardous, significant effort has been dedicated to developing computational prediction models. nih.gov

Quantitative Structure-Property Relationship (QSPR) models have been successfully developed to predict the SADT of organic peroxides based on their molecular structure. acs.org These models use statistical methods, such as Partial Least-Squares (PLS) regression and Support Vector Regression (SVR), to create a mathematical relationship between molecular descriptors and the experimental SADT. nih.gov

In a notable study, a dataset of 65 organic peroxides, including this compound, was used to construct and validate a highly accurate SADT prediction model. nih.gov The descriptors for this model were calculated after optimizing the molecular structures using both molecular mechanics (MM) and Density Functional Theory (DFT) calculations. nih.gov The resulting PLS model demonstrated high predictive power, with a coefficient of determination (R²) of 0.95. nih.gov

Table 1: Experimental Thermal Data for this compound

| Compound Name | CAS Number | Molecular Weight (g/mol) | Experimental SADT (°C) |

|---|---|---|---|

| This compound | 2167-23-9 | 234.38 | 70.0 nih.gov |